molecular formula C20H18F2N2O5 B6560011 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4,5-trimethoxybenzamide CAS No. 1021216-48-7

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4,5-trimethoxybenzamide

Cat. No. B6560011
CAS RN: 1021216-48-7
M. Wt: 404.4 g/mol
InChI Key: NDFAKWKVQAQDAJ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). It also contains a 1,2-oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the difluorophenyl group indicates that there are two fluorine atoms attached to the phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring and the difluorophenyl and trimethoxybenzamide groups would contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The oxazole ring, for example, might undergo reactions at the nitrogen or oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .

Scientific Research Applications

Antifungal Agent Synthesis

The compound F2493-1309 serves as a key intermediate in the synthesis of the antifungal agent Posaconazole . Compared to existing antifungal drugs, Posaconazole exhibits higher potency against a broad range of fungal pathogens, including Aspergillus, Candida, and Cryptococcus . Its unique chemical structure contributes to this enhanced efficacy.

Chemical Biology of Epigenetic Modifications

F2493-1309 is relevant in the field of chemical modifications on biomolecules. Researchers are increasingly recognizing that chemical derivatization of nucleobases within DNA and RNA, as well as amino acids in proteins, establishes a second layer of information. Investigating F2493-1309’s impact on epigenetic processes could yield valuable insights .

Fluorescent Probes (FPs) and Nanobodies

Fluorescent probes play a crucial role in biological research. F2493-1309, with its unique structure, could serve as a potential fluorescent probe. Researchers have been exploring nanobodies targeting FPs, including their antibodies, to enhance imaging and detection capabilities. Investigating F2493-1309’s suitability as an FP or its interaction with nanobodies could be an exciting avenue .

Enantioselective Borane Reduction

F2493-1309 has been involved in enantioselective borane reduction of trifluoroacetophenone. This reaction pathway highlights its potential in synthetic chemistry and asymmetric synthesis .

Forensic Identification

In forensic genetics, X-chromosomal short tandem repeats (X-STRs) are essential. F2493-1309 could be a valuable addition to the SureID® X37 system, which simultaneously amplifies 36 X-STR loci. Its sensitivity, stability, and reliability make it suitable for typical forensic cases. Population investigations further confirm its utility as a potent supplementary tool in forensic applications .

Antibacterial Properties

While not directly studied for antibacterial properties, F2493-1309’s structural features suggest potential. Similar compounds, such as triazolothiadiazoles, have demonstrated antimicrobial potency. Further research could explore F2493-1309’s antibacterial effects .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information about this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This might include exploring its reactivity, stability, and possible uses in various fields .

properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O5/c1-26-17-6-11(7-18(27-2)19(17)28-3)20(25)23-10-13-9-16(29-24-13)14-5-4-12(21)8-15(14)22/h4-9H,10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFAKWKVQAQDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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